

## Solid-State Properties of Tenofovir Alafenamide Monofumarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Tenofovir alafenamide (TAF), a novel prodrug of the nucleotide reverse transcriptase inhibitor tenofovir, is a cornerstone in the treatment of HIV-1 and chronic hepatitis B infections.[1] Marketed as the hemifumarate salt in products like Vemlidy® and as a component in combination therapies such as Genvoya® and Descovy®, its efficacy and safety profile are intrinsically linked to its solid-state properties.[2][3][4] The monofumarate form of tenofovir alafenamide (TAF-MF) exists in multiple polymorphic forms, each possessing distinct physicochemical characteristics that can significantly influence the drug's stability, solubility, and bioavailability.[1] Understanding and controlling these solid-state forms is paramount for consistent drug product quality and performance.

This technical guide provides an in-depth overview of the solid-state properties of **tenofovir alafenamide monofumarate**, focusing on its known polymorphic forms. It consolidates crystallographic, thermal, and spectroscopic data, details the experimental methodologies used for characterization, and presents logical workflows for solid-state analysis.

## Polymorphism of Tenofovir Alafenamide Monofumarate



**Tenofovir alafenamide monofumarate** is known to exist in at least four distinct crystalline forms, designated as Form I, Form II, Form III, and Form S (a solvate).[1][5][6][7] These polymorphs, along with the tenofovir alafenamide hemifumarate (TAF-HF), free base (TA), and hydrochloride salt (TA HCI), have been the subject of investigation to understand their structural relationships and relative stabilities.[1][8] The differentiation between these forms is critical, as polymorphism can affect key pharmaceutical attributes such as hygroscopicity, dissolution rate, and manufacturability.[1][6] For instance, Forms II and III have been highlighted for their non-hygroscopic nature, a desirable property for pharmaceutical processing and storage.[9]

The solid-state landscape of TAF fumarates is complex, featuring a continuum between salts and co-crystals.[1][8] This is attributed to the small difference in pKa values between the basic nitrogen atoms on the adenine core of tenofovir alafenamide and the acidic protons of fumaric acid.[1] Investigations using single-crystal X-ray diffraction and solid-state NMR (ssNMR) have revealed that while TAF hemifumarate exists as a co-crystal, TAF monofumarate Form I can be a mixed ionization state complex or a pure salt.[1][8] In contrast, Forms II and III of TAF monofumarate are reported to be pure co-crystal forms.[1][8] A metastable hemihydrate of TAF monofumarate has also been identified, which exists as a mixture of 75% co-crystal and 25% salt.[2][3][10]

## **Data Summary of Solid-State Forms**

The following tables summarize the key quantitative data for the different solid-state forms of tenofovir alafenamide and its fumarate salts.

## Table 1: X-Ray Powder Diffraction (XRPD) Data for Tenofovir Alafenamide Monofumarate Polymorphs and Hemifumarate



| Form                  | Characteristic 2θ Angles (±0.1-0.2°)                        |
|-----------------------|-------------------------------------------------------------|
| Form I                | 5.3, 9.8, 10.4, 15.9, 16.2, 16.6[5][9]                      |
| Form II               | 7.3, 9.4, 10.1[5][6]                                        |
| Form III              | 5.6, 7.3, 10.5[5][6]                                        |
| Form S                | 4.8, 10.3, 10.6[6]                                          |
| Hemifumarate (TAF-HF) | 6.9, 8.6, 10.0, 11.0, 12.2, 15.9, 16.3, 20.2,<br>20.8[5][9] |

Data collected using Cu-K $\alpha$  radiation ( $\lambda$  = 0.15419 nm) at room temperature.

Table 2: Single-Crystal Crystallographic Data for Tenofovir Alafenamide (TA) and its Hemifumarate (TAF-

HE)

| Parameter      | Tenofovir Alafenamide (TA) | Tenofovir Alafenamide<br>Hemifumarate (TAF-HF) |
|----------------|----------------------------|------------------------------------------------|
| Crystal System | Orthorhombic               | Tetragonal                                     |
| Space Group    | P212121                    | P4 <sub>2</sub> 2 <sub>1</sub> 2               |
| a (Å)          | Data not available         | Data not available                             |
| b (Å)          | Data not available         | Data not available                             |
| c (Å)          | Data not available         | Data not available                             |
| α (°)          | 90                         | 90                                             |
| β (°)          | 90                         | 90                                             |
| γ (°)          | 90                         | 90                                             |
| Volume (ų)     | Data not available         | Data not available                             |
| Z              | Data not available         | Data not available                             |
| Stoichiometry  | TAF                        | TAF : Fumaric Acid (2:1)                       |



Detailed cell parameters were not consistently available across the search results. The asymmetric unit of TAF-HF contains one molecule of tenofovir alafenamide and half a molecule of fumaric acid.[1][8]

**Table 3: Solubility Data** 

| Compound                          | Solvent              | Solubility            |
|-----------------------------------|----------------------|-----------------------|
| Tenofovir Alafenamide<br>Fumarate | Water (pH 2.0)       | Soluble[11]           |
| Tenofovir Alafenamide<br>Fumarate | Water (up to pH 8.0) | Slightly soluble[11]  |
| Tenofovir Alafenamide<br>Fumarate | DMSO                 | 100 mg/mL[12]         |
| Tenofovir Alafenamide<br>Fumarate | Ethanol              | 100 mg/mL[12]         |
| Tenofovir Alafenamide<br>Fumarate | Water                | 10 mg/mL[12]          |
| Tenofovir Alafenamide             | Methanol             | Freely soluble[11]    |
| Tenofovir Alafenamide             | Ethanol              | Soluble[11]           |
| Tenofovir Alafenamide             | Isopropanol          | Sparingly soluble[11] |
| Tenofovir Alafenamide             | Acetone              | Slightly soluble[11]  |

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and verification of solid-state characterization. The following protocols are based on the descriptions found in the cited literature.

## X-Ray Powder Diffraction (XRPD)

XRPD is a primary technique for identifying crystalline phases and differentiating between polymorphs.



- Instrument: X'Pert PRO diffractometer (PANalytical) or equivalent.[1]
- Radiation Source: Cu-K $\alpha$  radiation (wavelength  $\lambda = 0.15419$  nm).[1][5]
- Instrument Settings:
  - Tube Voltage: 45 kV.[1]
  - Tube Current: 40 mA.[1]
- Optics:
  - Geometry: Transmission geometry with a theta/theta coupled goniometer.[1]
  - Incident Beam: Focusing mirror, 0.5° divergence slit, 0.04 rad Soller slit collimator, 0.5° anti-scattering slit.[1]
  - Diffracted Beam: 1.4 mm anti-scattering slit, 0.02 rad Soller slit collimator, Ni-filter.[1]
- Detector: 1D-PIXcel solid-state line detector.[1]
- Scan Parameters:
  - Stepsize: 0.013° 2θ.[1]
  - Exposure Time: 40 seconds per step.[1]
- Sample Preparation: The sample is placed on a programmable XYZ-stage, often in a well plate holder.[1]

## **Single-Crystal X-Ray Diffraction (SC-XRD)**

SC-XRD provides definitive structural information, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

 Crystal Growth: Suitable single crystals of TAF and its salts/co-crystals can be obtained by methods such as slow cooling of a saturated solution (e.g., TAF in acetonitrile) or recrystallization in non-conventional solvents like DMSO.[1][13]



- Data Collection: A suitable single crystal is mounted on a diffractometer. Data is collected at a controlled temperature.
- Structure Solution and Refinement: The crystal structure is solved using direct methods and
  refined by full-matrix least-squares on F<sup>2</sup>. Hydrogen atoms are typically located from
  difference Fourier maps and refined isotropically.[1] Disordered groups, if present, are
  modeled over multiple positions with refined occupancy ratios.[1]

## Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of the solid forms, such as melting point, desolvation, and decomposition.

- Instrument: TA DSC Q100 differential scanning calorimeter or equivalent.[10]
- Heating Rate: A typical heating rate is 10 °C/min.[10]
- Atmosphere: The analysis is conducted under a nitrogen purge.[10]
- Sample Preparation: A small amount of the sample is weighed into an appropriate pan (e.g., aluminum).
- TGA-DSC Analysis: TGA coupled with DSC can provide simultaneous information on mass loss and thermal events. This is particularly useful for identifying desolvation processes.[13]

## Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

ssNMR, particularly <sup>15</sup>N Cross-Polarization Magic Angle Spinning (CP-MAS) NMR, is a powerful tool for determining the ionization state (salt vs. co-crystal) of TAF fumarates by probing the local chemical environment of the nitrogen atoms.[1][8]

 Methodology: The <sup>15</sup>N CP-MAS NMR spectra of the TAF fumarate samples are acquired and compared to reference spectra of the TAF free base (non-protonated) and TAF hydrochloride salt (protonated).[1]



• Interpretation: Shifts in the <sup>15</sup>N signals, particularly in the regions corresponding to the adenine ring nitrogens, indicate the degree of proton transfer from fumaric acid to TAF, thus distinguishing between salt and co-crystal forms.[1]

## **Visualizations**

## **Experimental Workflow for Solid-State Characterization**

The following diagram illustrates a typical workflow for the synthesis and characterization of **tenofovir alafenamide monofumarate** polymorphs.



Click to download full resolution via product page



Caption: Workflow for Polymorph Screening and Characterization.

## **Logical Relationship of TAF Solid Forms**

The following diagram illustrates the relationships between the different solid forms of tenofovir alafenamide.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. On the Single-Crystal Structure of Tenofovir Alafenamide Mono-Fumarate: A Metastable Phase Featuring a Mixture of Co-Crystal and Salt PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. login.medscape.com [login.medscape.com]
- 4. Tenofovir alafenamide (TAF) clinical pharmacology PubMed [pubmed.ncbi.nlm.nih.gov]







- 5. ES2806604T3 Crystalline forms of tenofovir alafenamide monofumarate Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. tdcommons.org [tdcommons.org]
- 8. researchgate.net [researchgate.net]
- 9. WO2017134089A1 Crystalline forms of tenofovir alafenamide monofumarate Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. tmda.go.tz [tmda.go.tz]
- 12. selleckchem.com [selleckchem.com]
- 13. On the Single-Crystal Structure of Tenofovir Alafenamide Mono-Fumarate: A Metastable Phase Featuring a Mixture of Co-Crystal and Salt PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Solid-State Properties of Tenofovir Alafenamide Monofumarate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672339#solid-state-properties-of-tenofovir-alafenamide-monofumarate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com